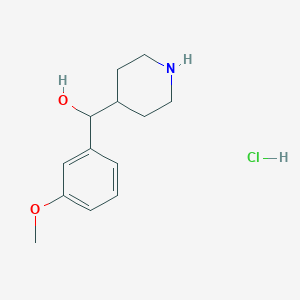

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-piperidin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTSHZSJMUTZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (3-Methoxyphenyl)(piperidin-4-yl)methanol Hydrochloride

This technical guide offers a comprehensive exploration of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document deviates from rigid templates to provide an in-depth and logically structured analysis of the compound, grounded in scientific integrity and practical insights.

Core Compound Identification and Properties

A foundational aspect of any chemical investigation is the precise identification and characterization of the substance . (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a piperidine derivative, a structural motif frequently encountered in a wide array of biologically active molecules.[1][2]

| Property | Value | Reference |

| Chemical Name | (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride | [3] |

| CAS Number | 2044871-90-9 | [3] |

| EC Number | 959-752-1 | [3] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | |

| Molecular Weight | 257.76 g/mol |

Synthetic Strategy: A Mechanistic Perspective

While a definitive, published synthetic route for this specific hydrochloride salt is not extensively detailed in publicly available literature, a robust and logical pathway can be postulated based on established principles of organic synthesis. The following protocol is presented not merely as a series of steps, but with an emphasis on the underlying chemical reasoning.

Proposed Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves a convergent synthesis, wherein the two key fragments—the 3-methoxyphenyl group and the piperidine-4-methanol core—are joined in a highly controlled manner. A Grignard reaction is the most suitable carbon-carbon bond-forming reaction for this purpose.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with suggested in-process controls to ensure the successful transformation at each stage.

Materials: 3-bromoanisole, magnesium turnings, iodine crystal (optional), anhydrous tetrahydrofuran (THF), N-Boc-4-formylpiperidine, saturated aqueous ammonium chloride, ethyl acetate, anhydrous sodium sulfate, silica gel, and ethereal hydrochloric acid.

Step 1: Grignard Reagent Formation

-

Rationale: The formation of the organometallic Grignard reagent is the critical first step. Anhydrous conditions are paramount to prevent quenching of the highly reactive reagent.

-

Procedure: Under an inert atmosphere (e.g., Argon), flame-dry a round-bottom flask containing magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Introduce a solution of 3-bromoanisole in anhydrous THF dropwise. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Maintain the reaction until all the magnesium has been consumed.

Step 2: Nucleophilic Addition to the Aldehyde

-

Rationale: The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of N-Boc-4-formylpiperidine. The Boc protecting group is essential to prevent the acidic N-H proton of an unprotected piperidine from reacting with the Grignard reagent.

-

Procedure: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Step 3: Work-up and Purification

-

Rationale: This step isolates the protected alcohol intermediate from the reaction mixture.

-

Procedure: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media.

-

Procedure: Dissolve the purified intermediate in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Biological Significance and Applications

The structural components of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride suggest a high likelihood of biological activity, particularly within the central nervous system.

The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting neurological disorders.[1][2] Its conformational flexibility allows it to adopt low-energy chair conformations that can effectively bind to the active sites of various receptors and enzymes.

The Methoxyphenyl Moiety and Receptor Interactions

The presence and position of the methoxy group on the phenyl ring can significantly influence a compound's pharmacological profile. For instance, in the context of selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which also contains a piperidine ring, aromatic substitutions are crucial for binding to the serotonin transporter (SERT).[4] It is plausible that (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride could interact with monoamine transporters or receptors.

Caption: Hypothesized biological targets and effects.

Applications in Drug Discovery

This compound serves as an excellent starting point or intermediate for the synthesis of compound libraries for high-throughput screening. The secondary amine and the hydroxyl group are amenable to a wide range of chemical modifications, allowing for a systematic exploration of the structure-activity relationship (SAR).

Conclusion

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a compound with considerable potential for researchers in the pharmaceutical sciences. Its synthesis is achievable through well-established synthetic methodologies, and its structural features suggest a strong possibility of interesting neuropharmacological activity. This guide has provided a comprehensive overview, from its fundamental properties to its potential applications, to aid in its further investigation and utilization in the pursuit of novel therapeutics.

References

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link].

-

1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link].

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link].

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link].

-

(3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link].

Sources

Technical Guide & Safety Profile: (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride in CNS Drug Discovery

Executive Summary

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (CAS: 2044871-90-9) is a highly versatile, privileged pharmacophore widely utilized in medicinal chemistry and central nervous system (CNS) drug discovery[1][2]. As a specialized piperidine derivative, it serves as a critical synthetic intermediate for developing high-affinity ligands targeting G protein-coupled receptors (GPCRs), vesicular monoamine transporters, and opioid receptors[3][4].

This whitepaper provides an in-depth analysis of the compound’s structural rationale, safety and handling protocols (SDS/MSDS integration), and step-by-step synthetic methodologies. Designed for research scientists and drug development professionals, this guide bridges the gap between raw physicochemical data and applied synthetic pharmacology.

Physicochemical Profiling & Structural Rationale

The utility of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride in drug discovery is dictated by its precise structural features, which govern both its reactivity and its biological target engagement[5].

-

The Piperidine Ring: The secondary amine within the piperidine ring is a quintessential feature in CNS drugs[6]. At physiological pH, this nitrogen is protonated, allowing it to form critical salt-bridge interactions with conserved aspartate residues (e.g., Asp147 in the μ -opioid receptor)[3].

-

The 3-Methoxyphenyl Motif: The inclusion of an electron-donating methoxy group at the meta position of the phenyl ring serves a dual purpose. First, it increases the overall dipole moment and provides a hydrogen bond acceptor, which enhances receptor binding affinity[7]. Second, it modulates the lipophilicity (LogP) of the molecule, optimizing blood-brain barrier (BBB) penetration[8].

-

The Hydrochloride Salt Form: Formulating this intermediate as an HCl salt rather than a free base drastically improves its aqueous solubility and shelf-life stability, preventing the spontaneous oxidation of the secondary amine[1].

Table 1: Physicochemical Properties Summary

| Property | Value / Description |

| Chemical Name | (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride |

| CAS Number | 2044871-90-9 |

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.76 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, and Water (due to HCl salt) |

Safety Data Sheet (SDS) & Hazard Mitigation

Handling (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride requires strict adherence to laboratory safety protocols. The compound exhibits specific hazards primarily related to tissue irritation and central nervous system effects upon acute exposure[9].

Table 2: GHS Hazard Classifications & Mitigation

| Hazard Class | GHS Code | Description | Mitigation & PPE |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves and a standard laboratory coat. |

| Eye Irritation | H319 | Causes serious eye irritation | Use tightly fitting safety goggles. |

| STOT SE 3 | H336 | May cause drowsiness or dizziness | Handle exclusively within a certified chemical fume hood. |

Laboratory Handling & Emergency Protocols

-

Storage: Store in a cool, dry environment in a tightly sealed container. The compound is hygroscopic; exposure to ambient moisture can lead to degradation or inaccurate mass measurements during assay preparation.

-

Spill Response: In the event of a spill, do not aerosolize the powder. Sweep up using a damp absorbent pad and dispose of it as hazardous chemical waste.

-

First Aid: If inhaled, move the subject to fresh air immediately. For skin contact, wash with copious amounts of soap and water. The H336 classification indicates that inhalation of the dust may act on the CNS, mirroring the pharmacological activity of piperidine derivatives[9].

Synthetic Utility & Self-Validating Experimental Protocol

To utilize this compound as a building block for CNS ligands, the most common synthetic workflow involves the N-alkylation or N-acylation of the piperidine nitrogen[10]. The following protocol details an N-alkylation reaction using a benzyl halide derivative.

Causality-Driven N-Alkylation Protocol

Objective: Synthesize an N-benzyl derivative for subsequent in vitro screening.

-

Free-Basing and Solubilization:

-

Action: Suspend 1.0 equivalent of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

-

Causality: K₂CO₃ is chosen over stronger bases (like NaOH) because it is mild enough to scavenge the HCl and liberate the nucleophilic secondary amine without causing side reactions at the hydroxyl group. DMF is utilized as a polar aprotic solvent to stabilize the transition state of the subsequent SN2 reaction.

-

-

Electrophile Addition:

-

Action: Cool the suspension to 0 °C. Add 1.1 equivalents of the target alkyl halide dropwise.

-

Causality: Cooling prevents exothermic over-alkylation (quaternization of the nitrogen) and minimizes O-alkylation.

-

-

Heating and Monitoring (Self-Validating Step):

-

Action: Elevate the temperature to 60 °C for 12 hours.

-

Validation: To validate the completion of the free-basing and alkylation, monitor the reaction via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The system is self-validating: you will observe a distinct Rf shift from the highly polar starting material ( Rf ~0.1) to the more lipophilic alkylated product ( Rf ~0.5). Furthermore, the heterogeneous mixture will change in consistency as the inorganic salts precipitate.

-

-

Workup and Purification:

-

Action: Quench with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer three times with brine.

-

Causality: Multiple brine washes are strictly necessary to partition the high-boiling DMF out of the organic layer, preventing contamination during silica gel chromatography.

-

Pharmacological Applications & Mechanistic Insights

Derivatives synthesized from (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride are heavily investigated in two primary pharmacological domains:

-

Opioid Receptor Modulators: Structural analogs of this compound, particularly those converted into piperidine-1-carboxamides, have been discovered as highly potent and selective μ -opioid receptor (MOR) agonists[3]. The 3-methoxyphenyl group engages in critical hydrophobic interactions within the MOR binding pocket, providing analgesic effects with potentially differentiated side-effect profiles compared to traditional morphinans[3].

-

Vesicular Acetylcholine Transporter (VAChT) Ligands: Piperidine derivatives bearing aromatic and heteroaromatic substitutions are utilized as Positron Emission Tomography (PET) radiotracers to image VAChT in the brain[4][10]. This is crucial for tracking the loss of cholinergic neurons in neurodegenerative disorders like Alzheimer's disease[10].

Drug Discovery Workflow Visualization

Workflow for developing CNS ligands from (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.

References

-

NextSDS Database. "(3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

-

Frolov NA, Vereshchagin AN. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023. Available at:[Link]

-

Wu F, et al. "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic." European Journal of Medicinal Chemistry, 2020. Available at:[Link]

-

Li J, et al. "Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter." Journal of Medicinal Chemistry, 2013. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic [pubmed.ncbi.nlm.nih.gov]

- 4. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. brieflands.com [brieflands.com]

- 8. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nextsds.com [nextsds.com]

- 10. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

Abstract

This technical guide provides a comprehensive overview of the predicted receptor binding profile of (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. In the absence of direct, publicly available binding data for this specific molecule, this document synthesizes information from structure-activity relationship (SAR) studies of analogous piperidine-based compounds to infer a likely pharmacological profile. Furthermore, this guide offers detailed, field-proven protocols for key in vitro assays essential for empirically determining the receptor binding affinity and functional activity of novel compounds such as this. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

Introduction

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a chemical entity featuring a piperidine ring, a versatile scaffold prevalent in a multitude of centrally active pharmaceutical agents. The piperidine moiety is a common pharmacophore in drugs targeting G-protein coupled receptors (GPCRs) and monoamine transporters. The presence of a methoxyphenyl group suggests potential interactions with receptors that have binding pockets accommodating such substitutions, including serotonergic and adrenergic receptors.

A thorough understanding of a compound's receptor binding affinity is paramount in the early stages of drug discovery. It provides critical insights into its potential therapeutic applications, mechanism of action, and off-target liabilities that could lead to adverse effects. This guide will first postulate a predicted binding profile for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride based on available literature for structurally related compounds and then provide the detailed methodologies required to empirically validate these predictions.

Predicted Receptor Binding Profile: A Structure-Activity Relationship (SAR) Analysis

Direct experimental data on the receptor binding affinity of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is not extensively available in the public domain. However, by examining the SAR of structurally similar compounds, we can formulate a hypothesis regarding its potential targets.

The core structure, a piperidin-4-yl-methanol derivative, is a key feature in many CNS-active compounds. The nature of the substituents on the piperidine nitrogen and the phenyl ring significantly influences receptor affinity and selectivity.

-

Serotonin Receptors (5-HTR): The methoxyphenyl group is a common feature in ligands for various serotonin receptor subtypes. For instance, derivatives of N-substituted 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide have shown high affinity for the 5-HT1A receptor.[1] Furthermore, compounds with a piperidine core are often evaluated for their activity at 5-HT2A receptors, where they can act as antagonists or inverse agonists.[2][3] The specific substitution pattern of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride suggests that an evaluation of its affinity for the 5-HT receptor family, particularly 5-HT1A and 5-HT2A, is warranted.

-

Dopamine Receptors (DR) and Transporters (DAT): Piperidine-based structures are well-known scaffolds for dopamine receptor ligands and dopamine transporter inhibitors. The precise arrangement and nature of aromatic substituents play a crucial role in determining affinity and selectivity for D1, D2, D3, and D4 receptors and the dopamine transporter.[4][5]

-

Opioid Receptors (MOR, DOR, KOR): Analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been explored as potent and selective µ-opioid receptor (MOR) agonists.[6] While (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride has a different substitution pattern, the underlying piperidine scaffold suggests that screening against opioid receptors would be a valuable step in its characterization.

Table 1: Postulated Target Classes for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride Based on SAR Analysis

| Receptor/Target Class | Rationale for Investigation |

| Serotonin Receptors | The methoxyphenyl moiety and piperidine core are common in high-affinity ligands for 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A. |

| Dopamine Receptors & DAT | The piperidine scaffold is a well-established pharmacophore for dopamine receptor antagonists/agonists and DAT inhibitors. |

| Opioid Receptors | Structural similarities to known piperidine-based opioid receptor modulators suggest a potential for interaction. |

| Adrenergic Receptors | The phenylethylamine substructure embedded within the molecule is a feature of many adrenergic receptor ligands. |

| Sigma Receptors | Piperidine and piperazine-based compounds have been identified as high-affinity ligands for Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[7] |

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the receptor binding profile of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, a tiered screening approach is recommended, starting with broad radioligand binding assays followed by functional assays for validated hits.

Primary Screening: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle: The assay is based on the law of mass action. In the presence of a fixed concentration of radioligand and receptor, increasing concentrations of the unlabeled test compound will displace the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Utilize commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Alternatively, prepare membranes from tissues known to express the target receptor. Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.[8]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Assay Setup (96-well format):

-

To each well of a 96-well microplate, add the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane suspension.

-

Non-specific Binding (NSB): A high concentration of a known, unlabeled ligand for the target receptor (to saturate all specific binding sites), the same concentration of radioligand as in the total binding wells, and the membrane suspension.

-

Competitive Binding: Serial dilutions of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, the same concentration of radioligand, and the membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8] Incubation times will vary depending on the receptor and ligands used.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Signaling pathways for Gs and Gi-coupled GPCRs.

For Gq-coupled receptors, a calcium flux assay can be employed to measure the release of intracellular calcium upon receptor activation.

Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3), which triggers the release of calcium from intracellular stores.

β-arrestin recruitment assays are applicable to most GPCRs, regardless of their G-protein coupling preference.

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). [10][11]

Conclusion

While the precise receptor binding profile of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride remains to be empirically determined, SAR analysis of structurally related compounds provides a rational basis for prioritizing its evaluation against key CNS targets, including serotonin, dopamine, and opioid receptors. The experimental protocols detailed in this guide offer a robust framework for conducting these investigations, from initial affinity determination using radioligand binding assays to functional characterization through second messenger and protein recruitment assays. A systematic application of these methodologies will be instrumental in elucidating the pharmacological properties of this compound and assessing its potential as a novel therapeutic agent.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- van der Woude, P. J., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

-

van der Woude, P. J., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved from [Link]

- Boksa, J., et al. (1996). Structure-activity Relationship Studies of CNS Agents. Part 24: New Analogs of N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135). Pharmazie, 51(2), 72-76.

-

NextSDS. (n.d.). (3-Methoxy-phenyl)-piperidin-4-yl-methanol. Retrieved from [Link]

- Wang, R., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 63(18), 10444-10461.

-

PubChem. (n.d.). [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. Retrieved from [Link]

-

ChemRxiv. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

- Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1121-1130.

-

ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

-

NextSDS. (n.d.). (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Retrieved from [Link]

-

Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]

- Kairys, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3026.

-

ChemRxiv. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

- Stoeber, M., et al. (2018). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 293(22), 8642-8649.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

Abstract

This technical guide provides a comprehensive examination of the essential physicochemical properties of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (CAS No: 2044871-90-9).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the characterization and handling of this piperidinyl-carbinol derivative. The guide covers chemical identity, core physicochemical parameters such as solubility and lipophilicity, detailed protocols for analytical characterization, and critical considerations for stability and storage. By explaining the causality behind experimental choices and grounding all information in authoritative principles, this whitepaper serves as a vital resource for leveraging this compound in a research and development setting.

Introduction and Scientific Context

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a heterocyclic compound featuring a central piperidine ring, a secondary alcohol, and a methoxy-substituted phenyl group. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery due to the versatility of the piperidine scaffold, a common motif in numerous FDA-approved drugs. The physicochemical properties of such a molecule are the bedrock upon which its potential as a drug candidate is built.

The hydrochloride salt form is typically chosen to enhance aqueous solubility and improve stability compared to the free base.[3] Understanding properties such as pKa, logP, and solubility is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational data and analytical methodologies required to confidently utilize this compound in further research.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the first step in any scientific investigation. The key identifiers and structural details are summarized below.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride | [2] |

| CAS Number | 2044871-90-9 | [2] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | Derived |

| Molecular Weight | 257.76 g/mol | Derived |

| SMILES | COC1=CC=CC(=C1)C(C2CCNCC2)O.Cl | [4] |

| InChI | InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H | [4] |

Molecular Structure

The molecule consists of three primary functional domains: the 3-methoxyphenyl group, the carbinol (methanol) linker, and the piperidine ring. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Caption: Key functional domains of the core molecule.

Core Physicochemical Properties

The following properties are critical for formulation development, assay design, and ADME modeling. As specific experimental data for this compound is not widely published, values are based on data from closely related analogs and computational predictions where noted.

| Property | Value / Observation | Scientific Rationale & Implications |

| Appearance | White to off-white solid. | Based on typical appearance of similar amine hydrochloride salts. Visual inspection is a primary indicator of purity. |

| Melting Point | Undetermined. Requires experimental validation (e.g., via DSC or capillary method). | A sharp melting point is a key indicator of high purity. Broad ranges often suggest impurities or the presence of multiple polymorphic forms. |

| Solubility | Expected to be soluble in water and methanol; sparingly soluble in less polar solvents like chloroform.[5] | The hydrochloride salt form significantly increases aqueous solubility over the free base. This is critical for creating stock solutions for biological assays and for potential parenteral formulations. Quantitative determination (e.g., via shake-flask method) is essential. |

| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of hydrochloride salts, the tendency to absorb atmospheric moisture impacts handling, weighing, and long-term storage.[6] Storage in a desiccator or controlled-humidity environment is required. |

| pKa | Estimated 8.5 - 10.0 (Piperidine N). | The pKa of the piperidine nitrogen is the most significant. This value dictates the ionization state at physiological pH (7.4). At pH 7.4, the piperidine nitrogen will be predominantly protonated (>90%), conferring a positive charge that influences receptor binding, cell permeability, and solubility. Experimental determination via potentiometric titration is a required step for full characterization. |

| LogP / LogD | XlogP (predicted) = 1.4 | LogP (partition coefficient) measures lipophilicity of the neutral species. The predicted XlogP of 1.4 suggests moderate lipophilicity.[4] More important is LogD (distribution coefficient), which accounts for ionization. At pH 7.4, where the molecule is mostly charged, the LogD will be significantly lower than the LogP, indicating lower partitioning into lipid environments. This balance is crucial for membrane permeability versus aqueous solubility. |

| Polymorphism | No data available. | The existence of different crystalline forms (polymorphs) can profoundly affect stability, solubility, and bioavailability. Polymorphic screening using techniques like DSC and XRD should be considered a critical part of formal drug development. |

Spectroscopic and Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of the compound. The following section details the expected spectroscopic data and provides a validated workflow for purity assessment.

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each proton environment.

-

Aromatic Protons (δ ~6.8-7.3 ppm): A complex multiplet pattern characteristic of the 1,3-disubstituted benzene ring.

-

Carbinol Proton (-CH(OH)-, δ ~4.5-5.0 ppm): A doublet or triplet, coupled to the adjacent piperidine proton.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to 3 protons.[7]

-

Piperidine Protons (δ ~1.5-3.5 ppm): A series of broad multiplets corresponding to the axial and equatorial protons of the piperidine ring. Protons adjacent to the nitrogen will be further downfield.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals, with the carbon attached to the methoxy group being the most downfield (~160 ppm).

-

Methoxy Carbon (-OCH₃, δ ~55-56 ppm): A characteristic signal for methoxy groups on an aromatic ring.[8]

-

Carbinol Carbon (-CH(OH)-, δ ~70-75 ppm): The carbon bearing the hydroxyl group.

-

Piperidine Carbons (δ ~25-50 ppm): Signals corresponding to the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (~3300 cm⁻¹): A broad peak from the alcohol group.

-

N-H⁺ Stretch (~2400-2700 cm⁻¹): Broad absorption characteristic of a secondary amine salt.

-

C-H Stretches (~2800-3000 cm⁻¹): Aliphatic and aromatic C-H bonds.

-

C=C Stretch (~1600 cm⁻¹): Aromatic ring stretching.

-

C-O Stretch (~1040-1250 cm⁻¹): Signals for the alcohol and ether linkages.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be for the free base [M+H]⁺ at m/z 222.15.[4]

-

Chromatographic Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of aromatic compounds.

Causality of Method Design: A reversed-phase (RP) method is chosen due to the compound's moderate polarity. A C18 column provides excellent hydrophobic retention for the aromatic ring. The mobile phase consists of a polar solvent (water, often buffered) and an organic modifier (acetonitrile or methanol) to elute the compound. UV detection is suitable because the methoxyphenyl group acts as a strong chromophore, with an expected absorbance maximum around 270-280 nm.

Caption: Standard workflow for purity determination via HPLC-UV.

Detailed Protocol:

-

Reagent Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

-

Standard/Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II or equivalent.[9]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 40% B or a gradient of 10-90% B over 20 minutes, depending on the presence of impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. The area of the main peak relative to the total area of all peaks is used to calculate the purity. A well-characterized reference standard is required for quantitative analysis.

Stability and Storage

The stability of a research compound is paramount for generating reproducible data. As a hydrochloride salt of a secondary amine, this compound has specific vulnerabilities.

Key Stability Considerations:

-

Chemical Stability: The protonated piperidine nitrogen makes the molecule less susceptible to nucleophilic attack compared to its free base.[3] However, amine hydrochlorides can still be susceptible to oxidative degradation, especially if exposed to air and light over long periods.[9]

-

Physical Stability: Hygroscopicity is a primary concern.[6] Absorption of water can lead to deliquescence, chemical degradation (hydrolysis), and difficulty in accurate weighing.

-

Forced Degradation: To establish a stability-indicating analytical method, forced degradation studies are recommended. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and light) to identify potential degradation products and ensure the HPLC method can resolve them from the parent peak.[3]

Recommended Storage: To ensure long-term integrity, the compound should be stored under the following conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes risk of oxidation. |

| Moisture | Tightly sealed container, preferably in a desiccator. | Prevents water absorption due to hygroscopicity. |

| Light | Amber vial or protected from light. | Prevents photolytic degradation. |

Conclusion

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride presents the profile of a well-behaved research molecule, with its salt form conferring favorable solubility for in vitro studies. This guide has established its chemical identity and provided a robust framework for its physicochemical characterization. While key experimental values for melting point and pKa require determination, the predicted properties and data from close structural analogs offer a strong foundation for its use. The provided analytical methodologies, particularly the HPLC-UV protocol, serve as a self-validating system for ensuring compound purity and stability. Adherence to the recommended storage and handling procedures is critical for maintaining the integrity of the material and ensuring the validity of experimental results derived from its use.

References

- (3-Methoxy-phenyl)-piperidin-4-yl-methanol — Chemical Substance Information. NextSDS.

- (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride — Chemical Substance Information. NextSDS.

- Supporting Information for scientific papers. Royal Society of Chemistry.

- A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.

- SAFETY DATA SHEET - 1-(3-Methoxyphenyl)piperazine dihydrochloride. Fisher Scientific.

- Certificate of Analysis - ML 337. Tocris Bioscience.

- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.

- SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazinium chloride. Thermo Fisher Scientific.

- Certificate of Analysis - 2D-LC Solution. Agilent.

- (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. PubChemLite.

- Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.

- Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. PubChemLite - (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

Synthesis route and protocol for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

An In-Depth Guide to the Synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol Hydrochloride: A Key Pharmaceutical Intermediate

Abstract

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active agents. This application note provides a comprehensive, technically-grounded guide for its synthesis, designed for researchers and drug development professionals. The described route is a robust, multi-step process involving a Grignard reaction for the key carbon-carbon bond formation, followed by a straightforward deprotection and salt formation. This guide emphasizes the causality behind experimental choices, offers insights into potential challenges, and provides detailed, step-by-step protocols to ensure reproducibility and high purity of the final compound.

Synthetic Strategy and Rationale

The synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is logically approached via a three-stage process. The core of this strategy is the nucleophilic addition of an organometallic reagent to an aldehyde, a classic and highly effective method for forming secondary alcohols.

The chosen retrosynthetic pathway involves:

-

Final Salt Formation: The target hydrochloride salt is directly accessible from its free-base form, (3-Methoxyphenyl)(piperidin-4-yl)methanol.

-

Protecting Group Removal: The piperidine nitrogen is a reactive secondary amine that would interfere with the organometallic reagent used in the key bond-forming step. Therefore, it requires a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic and nucleophilic conditions (like those of a Grignard reaction) and its facile removal under acidic conditions.[1] The deprotection step conveniently coincides with the hydrochloride salt formation.

-

Key C-C Bond Formation: The central C-C bond is formed by the reaction of a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, with the aldehyde functionality of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde).[2][3] This is a highly reliable transformation for creating the desired secondary alcohol structure.

-

Starting Materials: The synthesis begins with commercially available precursors: 3-bromoanisole for the Grignard reagent and N-Boc-piperidine-4-carboxaldehyde.[4]

This strategic design, centered around the Grignard reaction with a protected piperidine derivative, offers a convergent and efficient route to the target molecule.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric.[5] All glassware for the Grignard reaction must be flame-dried or oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

Part A: Preparation of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the essential organometallic nucleophile. The initiation of a Grignard reaction is critical and sometimes requires activation.[5][6]

-

Setup: Assemble a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen.

-

Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a single small crystal of iodine. The iodine will etch the passivating magnesium oxide layer, exposing fresh metal.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion (approx. 10%) of the 3-bromoanisole solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing is observed. Gentle warming with a heat gun may be necessary if the reaction does not start spontaneously.

-

Addition: Once initiated, add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the grey, cloudy mixture at room temperature or with gentle reflux for an additional 60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be used immediately in the next step.

Part B: Synthesis of tert-butyl 4-((hydroxy(3-methoxyphenyl)methyl))piperidine-1-carboxylate

This step constitutes the key bond-forming reaction where the aryl nucleophile attacks the electrophilic aldehyde.

-

Setup: In a separate flame-dried, three-necked 500 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF.[4]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.[2]

-

Grignard Addition: Slowly add the freshly prepared 3-methoxyphenylmagnesium bromide solution from Part A to the cooled aldehyde solution via a cannula or dropping funnel over 30-45 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected alcohol.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a viscous oil or low-melting solid.

Part C: Synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

This final step involves the acidic cleavage of the Boc protecting group, which simultaneously forms the desired hydrochloride salt.[7]

-

Dissolution: Dissolve the purified Boc-protected alcohol from Part B (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.

-

Acidification: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (or a similarly concentrated solution of HCl in another appropriate solvent) (2-3 eq) dropwise at room temperature.

-

Precipitation & Reaction: A white precipitate of the hydrochloride salt will typically form upon addition of the acid. Stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection.[7] Reaction progress can be monitored by TLC.

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield the final (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride.

-

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[8]

Data Presentation and Characterization

Table 1: Reagent Summary (Illustrative)

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 50 | 9.35 g |

| Magnesium | Mg | 24.31 | 1.2 | 60 | 1.46 g |

| N-Boc-piperidine-4-carboxaldehyde | C₁₁H₁₉NO₃ | 213.27 | 1.0 | 50 | 10.66 g |

| 4 M HCl in Dioxane | HCl | 36.46 | 2.5 | 125 | 31.3 mL |

Characterization of Final Product

-

Appearance: White to off-white crystalline solid.

-

¹H NMR: Expected signals include aromatic protons from the methoxyphenyl group, a characteristic methoxy singlet (~3.8 ppm), the carbinol proton (-CH(OH)-), and multiplets corresponding to the piperidine ring protons. The N-H protons of the piperidinium ion may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, the carbinol carbon, and the piperidine ring carbons will be present.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.[9]

-

Purity (HPLC): Purity should be ≥95%, preferably ≥98%, for use in further synthetic applications.

Mechanistic Insights and Discussion

Grignard Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. The carbanionic character of the carbon bound to magnesium makes it a potent nucleophile.

Caption: Mechanism of the Grignard addition to an aldehyde.

Trustworthiness and Experimental Causality:

-

Anhydrous Conditions: The Grignard reagent is a very strong base and will be quenched by any protic source, such as water. The requirement for flame-dried glassware and anhydrous solvents is not merely procedural; it is fundamental to preventing the failure of the reaction.

-

Boc Protection: The Boc group is chosen for its steric bulk and electronic properties, which render the nitrogen lone pair non-nucleophilic and non-basic, thus preventing it from reacting with the Grignard reagent. Its acid lability allows for a clean, one-step deprotection and salt formation at the end of the synthesis.[10][11]

-

Controlled Addition: Adding the Grignard reagent slowly at 0 °C is critical. This mitigates the exothermic nature of the reaction, preventing potential side reactions like enolization of the aldehyde or double addition if an ester impurity were present.[2]

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid, sufficient to protonate the intermediate magnesium alkoxide without being so harsh as to risk cleaving the acid-sensitive Boc group prematurely.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride. By understanding the rationale behind the choice of reagents, protecting groups, and reaction conditions, researchers can confidently execute this synthesis and troubleshoot potential issues. The successful application of a Grignard reaction to a protected piperidine core demonstrates a powerful and versatile strategy in modern heterocyclic and medicinal chemistry.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center.

- PubChemLite. (n.d.). (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO2).

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- Garg, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Varma, R. S., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synlett.

- Gokula Krishnan, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

- NextSDS. (n.d.). (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride — Chemical Substance Information.

- Pougnet, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Boc-4-formylpiperidine: Structure, Synthesis, and Applications.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

- CN103848777A. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.

- Jasperse, C. (n.d.). Grignard Reaction.

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Ben Alloum, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Letters of Chemistry, Physics and Astronomy.

- Sigma-Aldrich. (n.d.). 1-Boc-piperidine-4-carboxaldehyde 95%.

- Jubilant Ingrevia. (n.d.). N-Boc-Piperidine-4-carboxaldehyde.

- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.

- NextSDS. (n.d.). (3-(Piperidin-4-yl)phenyl)methanol hydrochloride — Chemical Substance Information.

- O'Brien, C., et al. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. CORA.

- MilliporeSigma. (n.d.). 4-(3-Methoxyphenyl)piperidine hydrochloride.

- Chemfile Creations. (n.d.). PART I: Chemfile Creations.

- Urbonaitė, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.

- Káncz, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules.

- PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.

- Chegg. (2024). Solved: The starting alkyl halide is 3-bromoanisole that...

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry.

- Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses.

- ResearchGate. (2017). Can anybody suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?

- Cambridge University Press & Assessment. (n.d.). Grignard Reaction.

- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.

- WO2016170545A1. (2016). Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. Google Patents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. N-Boc-Piperidine-4-carboxaldehyde [jubilantingrevia.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chemrevlett.com [chemrevlett.com]

- 9. PubChemLite - (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fulir.irb.hr [fulir.irb.hr]

Application Note: Reconstitution and Handling of (3-Methoxyphenyl)(piperidin-4-yl)methanol Hydrochloride in DMSO for In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a highly controlled, self-validating protocol for the dissolution of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride in dimethyl sulfoxide (DMSO), ensuring maximum compound stability and minimal solvent-induced artifact in downstream biological assays.

Compound Profile and Physicochemical Properties

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is a secondary amine-containing small molecule often utilized as a chemical probe or synthetic intermediate[1]. Because it is formulated as a hydrochloride (HCl) salt, its handling requires specific environmental controls. HCl salts are inherently hygroscopic; exposure to ambient humidity can lead to water absorption, which alters the effective molecular weight and compromises the accuracy of molarity calculations.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride |

| CAS Number | 2044871-90-9 |

| Molecular Weight (MW) | 257.76 g/mol |

| Chemical Formula | C₁₃H₁₉NO₂ • HCl |

| Appearance | Solid powder |

| Primary Solvent | Anhydrous Dimethyl sulfoxide (DMSO) |

Rationale & Causality in Solvent Selection

While water is sometimes used for highly polar salts, small molecule drug candidates and probes typically possess lipophilic moieties (such as the methoxyphenyl and piperidine rings in this compound) that necessitate an organic solvent for high-concentration master stocks. DMSO is the industry standard due to its amphiphilic nature and high dielectric constant.

However, the intersection of an HCl salt and DMSO introduces specific physicochemical challenges that dictate our protocol:

-

The Hygroscopicity Conflict: Both the HCl salt and DMSO are highly hygroscopic. If ambient moisture is absorbed into the DMSO, the hydrogen-bonding network of the aprotic solvent becomes highly structured. This altered microenvironment reduces the solubility of the lipophilic free-base form, leading to supersaturation and delayed precipitation—especially after freeze-thaw cycles[2].

-

Solvent Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[3]. Attempting to pipette DMSO that has not fully equilibrated to room temperature (RT) will result in volumetric inaccuracies due to partial solidification.

-

Viscosity-Driven Agitation: DMSO is highly viscous (2.47 cP at 20°C) compared to water[3]. Passive diffusion is insufficient for complete dissolution; mechanical disruption of the crystal lattice via vortexing and sonication is required to overcome the activation energy of solvation.

Experimental Workflow

The following diagram illustrates the critical path from solid compound to assay-ready dilution, highlighting the physical states and interventions required at each step.

Workflow for the preparation, dissolution, and storage of the compound in DMSO.

Step-by-Step Dissolution Protocol

Phase 1: Preparation and Mass Measurement

-

Equilibration: Remove the vial of (3-Methoxyphenyl)(piperidin-4-yl)methanol HCl and a fresh bottle of anhydrous DMSO (>99.9% purity) from storage. Allow both to sit at room temperature (20–25°C) for a minimum of 30 minutes.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This adds "water weight," leading to an artificially low actual compound mass being weighed, and introduces water that can hydrolyze the compound over time.

-

-

Weighing: Using a calibrated analytical microbalance, weigh the precise amount of solid required for your target concentration (See Table 2). Transfer the powder to a sterile, static-free polypropylene microcentrifuge tube.

Table 2: Master Stock Reconstitution Guide (Target Volume: 1.0 mL)

| Target Concentration | Mass Required (mg) |

| 1 mM | 0.258 mg |

| 5 mM | 1.289 mg |

| 10 mM | 2.578 mg |

| 50 mM | 12.888 mg |

Phase 2: Solvation and Agitation

-

Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

-

Mechanical Disruption: Vortex the tube vigorously for 30 to 60 seconds.

-

Sonication (If Required): If the solution is not completely optically clear, place the tube in a room-temperature water bath sonicator for 5 to 10 minutes.

-

Causality: Sonication introduces high-frequency acoustic cavitation, which mechanically breaks apart micro-crystals that are otherwise suspended in the highly viscous DMSO[3]. Ensure the water bath does not heat up significantly, as excessive heat can degrade the compound.

-

Phase 3: Storage and Preservation

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) using amber microcentrifuge tubes to protect against ambient light degradation.

-

Inert Atmosphere & Freezing: If available, gently purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

-

Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect) and introduce moisture, which forces the compound out of solution[2]. Single-use aliquots bypass this degradation pathway entirely.

-

Application in Assays: Managing DMSO Toxicity

When transitioning from the DMSO master stock to an aqueous in vitro assay (e.g., cell culture media or biochemical buffer), the final concentration of DMSO must be strictly controlled.

Causality of Toxicity: DMSO is biologically active. At concentrations exceeding 0.1% (v/v), DMSO has been shown to induce significant cytotoxicity, alter lipid bilayer permeability, and trigger apoptotic cascades (such as caspase-3 cleavage) in various sensitive cell lines[4]. To ensure that your assay readouts are driven by (3-Methoxyphenyl)(piperidin-4-yl)methanol HCl and not solvent artifact, always design your dilutions to keep final DMSO ≤ 0.1%.

Table 3: Assay Dilution Guide (Assuming a 10 mM Master Stock)

| Final Assay Concentration | Dilution Factor | Final DMSO Concentration (v/v) | Toxicity Risk Profile |

| 10 µM | 1:1,000 | 0.1% | Safe (Standard upper limit) |

| 1 µM | 1:10,000 | 0.01% | Optimal (No observable artifact) |

| 100 nM | 1:100,000 | 0.001% | Optimal (No observable artifact) |

Protocol Note: Always perform the final dilution into the aqueous buffer immediately before applying the treatment to the cells or enzyme mix. Prolonged storage of the compound in highly dilute aqueous solutions can lead to adsorption to the plastic tube walls or precipitation.

References

-

Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]

Sources

- 1. Diphenyl(piperidin-4-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

HPLC Method Development for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride: An Application Note

Introduction

High-performance liquid chromatography (HPLC) is an essential analytical technique in the pharmaceutical industry, crucial for determining the purity, stability, and concentration of active pharmaceutical ingredients (APIs).[1][2] The development of a robust and reliable HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic optimization of chromatographic conditions.[1][3] This guide details a scientifically-grounded workflow for creating such a method for (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, a compound featuring both a polar alcohol group and a basic piperidine moiety.

Analyte Characterization & Initial Considerations

A successful method development strategy begins with understanding the analyte.

-

Structure and Physicochemical Properties:

-

Compound: (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

-

Molecular Formula: C₁₃H₁₉NO₂ · HCl[4]

-

Key Functional Groups: A methoxy-substituted phenyl ring, a secondary alcohol, and a piperidine ring (a secondary amine).

-

Predicted Properties: The piperidine nitrogen is basic (typical pKa for piperidines is ~11). The methoxyphenyl group provides hydrophobicity (predicted XlogP of 1.4).[4] The hydrochloride salt form indicates it is supplied as a protonated, more water-soluble species.

-

-

Chromatographic Implications:

-

The basic nature of the piperidine amine is the most critical factor. At neutral pH, the amine can exist in both protonated and free-base forms, leading to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns.

-

To ensure a single, stable ionic species and promote symmetrical peaks, the mobile phase pH must be controlled. An acidic mobile phase (pH 2.5-3.5) will ensure the piperidine nitrogen is fully protonated (BH+).[5]

-

The compound possesses a UV chromophore (the methoxyphenyl group), making UV detection a suitable choice. A similar compound, 1-(3-methoxyphenyl)piperazine, shows a maximum absorbance around 210 nm in acidic solution.[6] A preliminary UV scan is recommended to determine the optimal wavelength for maximum sensitivity.

-

HPLC Method Development Strategy

Our approach is systematic, focusing on optimizing key parameters to achieve the desired separation and peak characteristics.

Column and Mobile Phase Selection

The goal is to achieve adequate retention, good peak shape, and resolution from any potential impurities.

-

Stationary Phase (Column): A high-purity, end-capped C18 column is the recommended starting point. These columns offer good hydrophobic retention for the methoxyphenyl moiety and are stable at the low pH required for this analysis.[5] A typical dimension would be 4.6 x 150 mm with 5 µm particles.

-

Mobile Phase:

-

Aqueous Phase: A low pH buffer is essential. A 20 mM potassium phosphate solution adjusted to pH 3.0 with phosphoric acid is an excellent choice. This pH ensures full protonation of the analyte.

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and has a lower UV cutoff (~190 nm), allowing for detection at lower wavelengths.[7]

-

Elution Mode: A gradient elution is recommended for initial development to elute a wide range of potential impurities and determine the approximate organic composition needed. The gradient can be simplified to an isocratic method later if the separation allows.

-

Detector and Sample Preparation

-

Detector: A UV-Vis or Photodiode Array (PDA) detector should be used. A preliminary scan from 200-400 nm should be performed on a standard solution to identify the wavelength of maximum absorbance (λ-max). Based on similar structures, a wavelength between 210 nm and 235 nm is expected.[6][8]

-

Sample Solvent (Diluent): The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting diluent.

Optimized HPLC Protocol

This protocol represents a robust starting point derived from the development strategy. Further optimization may be required based on specific sample matrices or impurity profiles.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | To be determined by λ-max scan (start at 220 nm) |

| Injection Volume | 10 µL |

| Sample Diluent | Water:Acetonitrile (50:50, v/v) |

System Suitability Testing (SST)

Before any sample analysis, the performance of the entire HPLC system must be verified. SST is a mandatory requirement by regulatory bodies like the FDA and is described in the USP.[9][10] A standard solution of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride should be injected five or six times, and the following parameters must meet the acceptance criteria.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry.[9][10] |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |

| Precision (%RSD) | RSD ≤ 2.0% for peak area and retention time | Ensures system repeatability.[9][10] |

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

-

Protocol:

-

Analyze a blank sample (diluent).

-

Analyze a standard solution of the analyte.

-

Analyze a sample of the analyte spiked with known impurities or forced degradation products (e.g., acid, base, peroxide, heat, light).

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the spiked and degraded samples. Peak purity analysis using a PDA detector should confirm homogeneity.

-

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

-

Protocol:

-

Prepare a stock solution of the analyte.

-

Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the expected sample concentration.

-

Inject each standard in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

-

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

-

Protocol:

-

Prepare a placebo (matrix) sample.

-

Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three samples at each level.

-

Analyze the samples and calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

-

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay precision):

-

Prepare six independent samples at 100% of the target concentration.

-

Analyze them on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

-

-